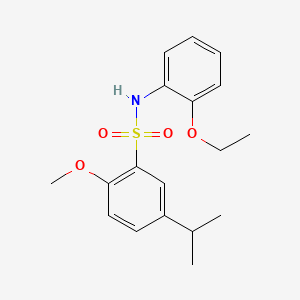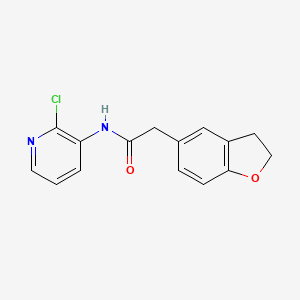![molecular formula C15H16ClNO B15284029 N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine CAS No. 168084-99-9](/img/structure/B15284029.png)
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is an organic compound that features a benzylamine structure with a chlorobenzyl ether substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired ether linkage. The product is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl group can enhance binding affinity to certain molecular targets, while the benzylamine moiety can facilitate interactions with amino acid residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine
- N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine hydrochloride
- N’- (3- ( (4-chlorobenzyl)oxy)benzylidene)-2- (4-chlorophenoxy)acetohydrazide
Uniqueness
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the 4-chlorobenzyl ether group distinguishes it from other benzylamine derivatives, potentially offering different biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
168084-99-9 |
|---|---|
Molekularformel |
C15H16ClNO |
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12/h2-9,17H,10-11H2,1H3 |
InChI-Schlüssel |
KDCREKOPMHAQDB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)
![N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283957.png)
![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)

![6-[(4-Fluorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283978.png)
![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B15283980.png)
![N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline](/img/structure/B15283986.png)
![2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15283998.png)
![4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone](/img/structure/B15284005.png)

![3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15284032.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B15284034.png)
![2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide](/img/structure/B15284035.png)
